8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-((2-Fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a fluorinated derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, a structural class recognized for its modulatory effects on serotonin receptors (5-HT1A/5-HT7) and phosphodiesterases (PDEs) . The compound features a propyl linker substituted with a 2-fluorophenylamino group at the 8-position of the purine-dione core, along with methyl groups at the 1- and 7-positions. This design integrates fluorine’s electronegativity to enhance receptor binding and metabolic stability while maintaining moderate lipophilicity for blood-brain barrier penetration . Its structural analogs, however, have demonstrated efficacy in rodent models of depression, supporting its therapeutic promise .
Properties
IUPAC Name |
6-[3-(2-fluoroanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-11-10-25-14-15(23(2)18(27)22-16(14)26)21-17(25)24(11)9-5-8-20-13-7-4-3-6-12(13)19/h3-4,6-7,10,20H,5,8-9H2,1-2H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJYJQMWDCLHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of imidazole, a heterocyclic structure commonly found in various biologically active molecules. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes an imidazole ring fused with a purine-like moiety, which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various receptor systems. Research indicates that imidazole derivatives often interact with serotonin receptors , particularly the 5-HT receptor family, which plays a crucial role in mood regulation and psychiatric disorders. The compound may act as an antagonist or partial agonist at these receptors, influencing neurotransmitter release and neuronal excitability .
Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, the combination of this compound with fluoxetine has been reported to enhance brain-derived neurotrophic factor (BDNF) levels in the hippocampus, suggesting neuroprotective properties and potential for treating depression .
Anticancer Properties
The imidazole scaffold is recognized for its anticancer activities. Compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways. For example, imidazole derivatives have been investigated for their ability to inhibit topoisomerases and other enzymes involved in DNA replication and repair . This compound may similarly exhibit cytotoxicity against cancer cells through these mechanisms.
Case Studies
| Study | Findings |
|---|---|
| Goel et al. (2023) | Reported that imidazoles can modulate serotonin receptors and possess antidepressant properties. |
| Pharmacological Analysis | Demonstrated inhibition of cancer cell growth through interference with DNA synthesis pathways. |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Psychiatric Disorders : As a potential treatment for depression and anxiety due to its serotonergic modulation.
- Cancer Therapy : As an adjunctive treatment in oncology for its cytotoxic effects against tumor cells.
Comparison with Similar Compounds
Table 1. Structural and Pharmacological Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives
Key Observations:
Linker Length and Flexibility: The target compound’s propyl linker (3 carbons) contrasts with AZ-853/AZ-861’s butyl (4 carbons) and 3i’s pentyl (5 carbons) chains. Shorter linkers may reduce off-target effects (e.g., α1-adrenergic activity linked to hypotension in AZ-853) . Piperazine-containing derivatives (AZ-853, 3i) exhibit stronger 5-HT1A affinity (Ki < 2 nM) compared to non-piperazine analogs, suggesting the piperazine moiety enhances receptor interaction .
Aryl Substituent Effects :
- Fluorine (target compound, AZ-853, 3i) improves metabolic stability and 5-HT1A binding over chlorine (CAS 923152-47-0) due to its electronegativity and smaller size .
- 3-Trifluoromethylphenyl (AZ-861) increases 5-HT1A potency (Ki = 0.2 nM) but introduces lipid metabolism disturbances, likely due to enhanced lipophilicity .
Methylation Patterns :
- 1,7-Dimethylation (target compound) vs. 1,3-dimethyl (AZ-853) may alter brain penetration. AZ-853’s 1,3-dimethyl configuration correlates with better CNS bioavailability .
Pharmacokinetic Considerations
- Lipophilicity :
AZ-853 (logP = 3.2) and AZ-861 (logP = 3.8) exhibit moderate brain penetration, while the target compound’s logP (estimated ~2.9) may favor reduced peripheral toxicity . - Metabolic Stability : Fluorinated derivatives generally show higher stability in human liver microsomes (HLM) than chlorinated analogs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 8-(3-((2-fluorophenyl)amino)propyl)-1,7-dimethyl-imidazopurine-dione derivatives?
- Methodology : The core imidazopurine-dione scaffold is typically functionalized via nucleophilic substitution or Huisgen cycloaddition. For example, Zagórska et al. (2016) synthesized derivatives by reacting 1,3-dimethylimidazopurine-dione with bromoalkyl intermediates bearing fluorophenylpiperazine groups, achieving yields of 49–55% after column chromatography. Key parameters include reaction temperature (e.g., 65°C for Huisgen reactions) and solvent optimization (e.g., tert-butanol/water mixtures) .
Q. Which in vitro assays are used to evaluate 5-HT1A receptor affinity for this compound class?
- Methodology : Radioligand binding assays using [³H]-8-OH-DPAT in HEK-293 cells expressing human 5-HT1A receptors are standard. Competitive displacement experiments calculate Ki values, with corrections for nonspecific binding using 10 µM serotonin. Partyka et al. (2020) reported Ki values <10 nM for active derivatives, validated through triplicate measurements with <15% variability .
Q. How is metabolic stability assessed during preclinical development?
- Methodology : Micellar electrokinetic chromatography (MEKC) quantifies lipophilicity (LogD), while human liver microsomes (HLMs) incubations measure intrinsic clearance. Zagórska et al. (2016) identified moderate metabolic stability (t₁/₂ = 45–60 minutes in HLMs) for derivatives, requiring structural optimization of the propyl linker to reduce CYP450 oxidation .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl substituents) impact functional selectivity at 5-HT1A receptors?
- Methodology : Functional selectivity is assessed via G-protein vs. β-arrestin signaling pathways. Partyka et al. (2020) compared AZ-853 (2-fluorophenyl) and AZ-861 (3-trifluoromethylphenyl) using cAMP inhibition (EC₅₀ = 12 nM vs. 8 nM) and β-arrestin recruitment (Emax = 75% vs. 92%). Molecular docking revealed that the 2-fluoro group favors hydrophobic interactions with Phe362 in the orthosteric pocket, while the 3-CF₃ group enhances π-π stacking with Tyr390 .
Q. What experimental approaches resolve contradictions between in vitro receptor affinity and in vivo antidepressant efficacy?
- Methodology : Integrated pharmacokinetic-pharmacodynamic (PK-PD) modeling bridges this gap. For instance, AZ-853 showed superior brain penetration (brain/plasma ratio = 1.8) compared to AZ-861 (ratio = 0.9), explaining its 2.5-fold higher efficacy in the forced swim test despite similar Ki values. Blood-brain barrier permeability assays (e.g., PAMPA-BBB) and PET imaging of receptor occupancy are critical for validation .
Q. How can computational methods optimize lead compounds for reduced cardiovascular side effects?
- Methodology : Machine learning models predict α₁-adrenergic receptor off-target activity. Partyka et al. (2020) linked AZ-853’s hypotensive effects to its α₁-adrenolytic activity (IC₅₀ = 220 nM). Density functional theory (DFT) calculations of electrostatic potential maps guide substitution patterns to minimize adrenergic interactions while preserving 5-HT1A affinity .
Q. What strategies improve the therapeutic index by mitigating metabolic disturbances observed in preclinical models?
- Methodology : Lipidomic profiling of serum from treated mice identifies dysregulated pathways (e.g., PPARγ signaling). Repeated dosing studies with AZ-853 (5 mg/kg, 14 days) showed increased LDL (+28%) but no glucose dysregulation. Structural modifications targeting the propylamino linker’s hydrophilicity (e.g., introducing hydroxyl groups) reduced lipid effects by 40% in follow-up analogs .
Methodological Considerations for Data Interpretation
- Conflicting Receptor Binding Data : When PDE4B inhibition (IC₅₀ >1 µM) contradicts 5-HT1A affinity (Ki <10 nM), prioritize functional assays (e.g., GTPγS binding) over displacement assays to confirm target engagement .
- Dose-Response Anomalies : Nonlinear pharmacokinetics in rodents may require allometric scaling (e.g., 0.1–10 mg/kg range) to identify therapeutically relevant concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
